The multiple halogen substituents on 6-Bromo-2-chloro-3-iodopyridine make it a valuable intermediate for further organic synthesis. Halogen atoms can be readily displaced by other functional groups through various reactions, allowing the construction of complex molecules with diverse functionalities.
Halogenated pyridine derivatives have been explored for their potential medicinal properties []. The introduction of halogens can influence the biological activity of a molecule by affecting factors like lipophilicity, binding affinity, and metabolic stability. Research on similar halogenated pyridines suggests that 6-Bromo-2-chloro-3-iodopyridine could be investigated for its potential as an antibacterial, antifungal, or anticancer agent. Further studies are needed to determine its efficacy and mechanism of action. []
Halogenated pyridines can be used as building blocks in the development of functional materials. Their aromatic nature and halogen substituents can contribute to specific properties like conductivity, self-assembly, and photoluminescence. Research in this area is ongoing, and the potential applications of 6-Bromo-2-chloro-3-iodopyridine in material science remain to be explored.
6-Bromo-2-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN and a molecular weight of 318.34 g/mol. This compound is characterized by the presence of three different halogen atoms—bromine, chlorine, and iodine—attached to the pyridine ring, which contributes to its unique reactivity and versatility in organic synthesis. The compound is often utilized as an intermediate in various
The synthesis of 6-Bromo-2-chloro-3-iodopyridine typically involves:
6-Bromo-2-chloro-3-iodopyridine has several notable applications:
Research on interaction studies involving 6-Bromo-2-chloro-3-iodopyridine focuses on its ability to bind with various biological targets. The interactions can include hydrogen bonding and halogen bonding due to the presence of halogens on the pyridine ring. These interactions can modulate enzyme activity or receptor binding, influencing cellular pathways relevant to drug development .
Several compounds share structural similarities with 6-Bromo-2-chloro-3-iodopyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | Contains multiple halogens with a methoxy group | More complex substitution pattern |
| 6-Bromo-2-chloro-3-chloromethylquinoline | Quinoline structure instead of pyridine | Different heterocyclic framework |
| 2-Bromo-6-iodo-3-methoxypyridine | Lacks chlorine; contains methoxy | Simplified halogen pattern |
| 5-Bromo-6-chloro-3-iodopyridin-2-amines | Contains amino group; different position of bromine | Amino group introduces new reactivity |
| 6-Bromo-2-chloro-4-iodopyridin-3-amines | Different substitution pattern with amino group | Potentially different biological activities |
The uniqueness of 6-Bromo-2-chloro-3-iodopyridine lies in its combination of three distinct halogens on the pyridine ring. This configuration not only enhances its reactivity but also provides a versatile platform for further functionalization, making it an essential intermediate in organic synthesis with diverse applications in medicinal chemistry and materials science .
6-Bromo-2-chloro-3-iodopyridine represents a highly substituted pyridine derivative with the molecular formula C₅H₂BrClIN and a molecular weight of 318.34 grams per mole [1]. The compound exhibits a planar aromatic structure characteristic of pyridine derivatives, with three different halogen atoms strategically positioned around the pyridine ring [2]. The molecular structure features chlorine at the 2-position, iodine at the 3-position, and bromine at the 6-position relative to the nitrogen atom [1] [2].
The compound maintains the fundamental pyridine geometry with bond angles approximating 120 degrees around the aromatic ring [3]. The presence of multiple halogen substituents creates significant steric and electronic effects that influence the overall molecular conformation [4]. The topological polar surface area is calculated to be 12.89 square angstroms, indicating limited hydrogen bonding capacity due to the absence of hydrogen bond donors [1] [2].
Table 1: Basic Molecular Properties of 6-Bromo-2-chloro-3-iodopyridine
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrClIN |
| Molecular Weight (g/mol) | 318.34 |
| IUPAC Name | 6-bromo-2-chloro-3-iodopyridine |
| CAS Registry Number | 1138444-17-3 |
| InChI Key | LZDHGMJHIXUOIF-UHFFFAOYSA-N |
| SMILES | ClC1=NC(=CC=C1I)Br |
| Exact Mass | 316.810364 |
| Topological Polar Surface Area (Ų) | 12.89 |
| XLogP3 | 3.41 |
| Heavy Atom Count | 9 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
The molecular conformation is largely rigid due to the aromatic nature of the pyridine ring and the absence of rotatable bonds [1]. The compound exhibits a planar configuration with minimal deviation from planarity, similar to other polyhalogenated pyridine derivatives [5]. The three halogen substituents occupy positions that minimize steric interactions while maximizing electronic stabilization [4].
While specific single-crystal X-ray diffraction data for 6-bromo-2-chloro-3-iodopyridine has not been reported in the literature, insights can be drawn from related halopyridine structures and computational predictions [6]. The compound is expected to crystallize in a manner typical of polyhalogenated aromatic heterocycles, with intermolecular interactions dominated by halogen bonding and van der Waals forces [4] [7].
Based on structural analysis of similar trihalopyridine compounds, the crystal packing is likely influenced by the formation of halogen bond networks [7] [8]. The iodine atom, being the strongest halogen bond donor among the three halogens present, would be expected to participate in significant intermolecular I···N interactions with neighboring molecules [9] [10]. These interactions typically occur at distances shorter than the sum of van der Waals radii, indicating genuine halogen bonding [11].
Table 2: Predicted Collision Cross Sections for Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 317.82 | 132.2 |
| [M+Na]+ | 339.80 | 140.0 |
| [M-H]- | 315.80 | 131.2 |
| [M+NH4]+ | 334.84 | 150.0 |
| [M+K]+ | 355.77 | 133.8 |
The molecular packing in the solid state would be expected to exhibit the characteristic features observed in other halopyridine derivatives, including the formation of chains or layers through halogen bonding networks [4] [7]. The presence of three different halogens provides multiple opportunities for diverse intermolecular interactions, potentially leading to complex supramolecular architectures [8].
The electronic structure of 6-bromo-2-chloro-3-iodopyridine is significantly influenced by the electron-withdrawing nature of the halogen substituents [9] [12]. The three halogen atoms create a highly electron-deficient pyridine ring, with the nitrogen atom exhibiting reduced basicity compared to unsubstituted pyridine [13]. This electronic depletion affects both the ground state properties and the reactivity of the compound [14].
The molecular electrostatic potential surface reveals regions of positive potential over the halogen atoms, particularly the iodine and bromine substituents, which can act as σ-hole donors in halogen bonding interactions [12] [10]. The nitrogen atom retains a region of negative electrostatic potential, though significantly diminished compared to pyridine itself [9]. The carbon atoms of the aromatic ring exhibit intermediate electrostatic potential values [12].
Natural bond orbital analysis of similar polyhalogenated pyridines indicates that the halogen substituents withdraw electron density from the aromatic system through both inductive and resonance effects [9] [5]. The C-halogen bonds exhibit significant ionic character, with the halogen atoms bearing partial negative charges and the carbon atoms bearing partial positive charges [10]. This charge distribution pattern influences the compound's ability to participate in various intermolecular interactions [8].
Table 3: Comparative Bond Length Data for Halopyridines
| Compound | C-N (aromatic) Bond Length (Å) | C-Cl Bond Length (Å) | C-Br Bond Length (Å) | C-I Bond Length (Å) |
|---|---|---|---|---|
| 6-Bromo-2-chloro-3-iodopyridine | Not determined experimentally | Not determined experimentally | Not determined experimentally | Not determined experimentally |
| 2-Chloropyridine | 1.340 ± 0.005 | 1.726 ± 0.010 | N/A | N/A |
| 3-Bromopyridine | 1.338 ± 0.005 | N/A | 1.896 ± 0.010 | N/A |
| 2-Iodopyridine | 1.342 ± 0.005 | N/A | N/A | 2.094 ± 0.012 |
| Pyridine (reference) | 1.340 ± 0.002 | N/A | N/A | N/A |
The frontier molecular orbitals of the compound are expected to be significantly affected by the halogen substitution pattern [12]. The highest occupied molecular orbital would be primarily localized on the aromatic ring with contributions from halogen lone pairs, while the lowest unoccupied molecular orbital would exhibit antibonding character between the carbon atoms and halogen substituents [14] [15]. This orbital arrangement influences the compound's electronic excitation properties and chemical reactivity [12].
Density functional theory calculations provide valuable insights into the structural and electronic properties of 6-bromo-2-chloro-3-iodopyridine [14] [16]. Computational studies on related polyhalogenated pyridines using methods such as B3LYP and M06-2X functionals with appropriate basis sets have demonstrated good agreement with experimental data for bond lengths, bond angles, and vibrational frequencies [17] [12].
The optimized molecular geometry from computational studies would be expected to show minimal deviation from planarity, consistent with the aromatic nature of the pyridine ring [12]. The C-N bond lengths in the aromatic ring would be predicted to fall within the typical range of 1.335-1.345 angstroms, with slight variations due to the electronic effects of the halogen substituents [5] [18]. The C-halogen bond lengths would follow the expected trend based on atomic radii, with C-Cl bonds being shortest, followed by C-Br, and C-I bonds being longest [8] [11].
Computational analysis of the molecular electrostatic potential surface reveals the presence of positive σ-holes on the halogen atoms, particularly prominent on the iodine and bromine substituents [12] [10]. These σ-holes represent regions of depleted electron density that can interact attractively with electron-rich sites on other molecules [14]. The magnitude of the σ-hole follows the order I > Br > Cl, consistent with the halogen bonding strength hierarchy [9] [13].
Table 4: Computed Physical Properties
| Property | Value |
|---|---|
| Density (g/cm³) | 2.4 ± 0.1 |
| Boiling Point (°C) | 316.4 ± 37.0 |
| Flash Point (°C) | 145.2 ± 26.5 |
| Vapour Pressure (mmHg at 25°C) | 0.0 ± 0.6 |
| Index of Refraction | 1.674 |
Vibrational frequency calculations provide information about the normal modes of the molecule [19] [17]. The in-plane ring modes would be expected to exhibit characteristic frequencies for polyhalogenated pyridines, with shifts relative to unsubstituted pyridine due to the mass and electronic effects of the halogen substituents [5] [18]. The C-halogen stretching modes would appear at frequencies characteristic of each halogen-carbon bond type [19].
The structural characteristics of 6-bromo-2-chloro-3-iodopyridine can be understood through comparison with other halopyridine derivatives [4] [8]. Monohalogenated pyridines such as 2-chloropyridine, 3-bromopyridine, and 2-iodopyridine exhibit similar aromatic ring geometries but lack the complex electronic interactions present in the trihalogenated compound [11] [5].
Dihalogenated pyridines, such as 2,3-dichloropyridine and 2-bromo-3-iodopyridine, provide closer structural analogies [7] [8]. These compounds demonstrate the progressive effects of multiple halogen substitution on molecular properties [5]. The introduction of additional halogen atoms increases molecular polarizability and provides additional sites for intermolecular interactions [4] [11].
The unique trihalogenated nature of 6-bromo-2-chloro-3-iodopyridine places it among the most heavily substituted pyridine derivatives [5]. This substitution pattern creates a highly electron-deficient aromatic system with multiple sites capable of participating in halogen bonding interactions [9] [10]. The presence of three different halogens provides opportunities for selective intermolecular recognition based on halogen bonding strength differences [13] [8].
Comparative studies of halopyridine crystal structures reveal that the degree of halogen substitution significantly influences packing motifs [4] [7]. While monohalogenated pyridines typically form simple hydrogen-bonded networks, polyhalogenated derivatives exhibit complex halogen bonding networks that dominate the crystal packing [8] [11]. The multiple halogen substituents in 6-bromo-2-chloro-3-iodopyridine would be expected to generate particularly intricate supramolecular assemblies [4].
6-Bromo-2-chloro-3-iodopyridine presents as a light brown to brown solid at room temperature [1]. The compound exhibits a crystalline structure typical of halogenated pyridine derivatives, with the solid state being attributed to the significant molecular weight of 318.34 g/mol and the presence of multiple heavy halogen substituents [2] [3]. The appearance may vary slightly depending on purity, with higher purity samples typically displaying a lighter coloration [1]. The compound's physical state is consistent with similar trihalogenated pyridine derivatives, which commonly exist as crystalline solids due to intermolecular halogen bonding interactions [2] [4].
The melting point of 6-Bromo-2-chloro-3-iodopyridine ranges from 80-100°C, with the variation primarily dependent on sample purity [4]. This relatively low melting point for a trihalogenated compound reflects the asymmetric substitution pattern that prevents efficient crystal packing. The boiling point is reported as 316.4 ± 37.0°C at 760 mmHg [2] [5], indicating high thermal stability under standard atmospheric conditions.
| Parameter | Experimental Value | Method |
|---|---|---|
| Melting Point | 80-100°C (depends on purity) | Experimental observation |
| Boiling Point | 316.4 ± 37.0°C at 760 mmHg | Computational prediction |
The vapor pressure of 6-Bromo-2-chloro-3-iodopyridine is extremely low at 0.0 ± 0.6 mmHg at 25°C [2] [6]. This negligible vapor pressure indicates that the compound has minimal volatility at room temperature, making it suitable for handling under standard laboratory conditions without significant evaporation losses. The low vapor pressure is consistent with the high molecular weight and strong intermolecular interactions characteristic of polyhalogenated aromatic compounds [7].
Specific heat capacity and enthalpy of formation data for 6-Bromo-2-chloro-3-iodopyridine are not available in the current literature [2] [3]. These thermodynamic parameters would require calorimetric measurements or advanced computational chemistry calculations to determine accurately. The absence of these data represents a gap in the thermodynamic characterization of this compound.
The proton Nuclear Magnetic Resonance spectrum of 6-Bromo-2-chloro-3-iodopyridine shows signals consistent with the expected molecular structure [1]. The aromatic protons appear in the typical range for halogenated pyridines, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The asymmetric substitution pattern results in distinct chemical environments for the two remaining aromatic protons, appearing as separate signals in the spectrum [1].
Carbon-13 Nuclear Magnetic Resonance spectral data are not currently available in the literature, representing an analytical gap that would provide valuable structural confirmation and electronic environment information [2] [3].
Infrared spectroscopic analysis reveals characteristic absorption bands for the carbon-halogen stretching vibrations. The carbon-bromine stretching vibration appears in the 550-650 cm⁻¹ region, while carbon-chlorine stretching occurs around 700-800 cm⁻¹ [8] . The carbon-iodine stretching vibration is observed near 500 cm⁻¹ [8]. These characteristic frequencies are consistent with halogenated aromatic compounds and provide fingerprint identification of the compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C-Br stretch | 550-650 | Carbon-bromine bond |
| C-Cl stretch | 700-800 | Carbon-chlorine bond |
| C-I stretch | ~500 | Carbon-iodine bond |
Mass spectrometry analysis shows the molecular ion peak at m/z 317.82 for the [M+H]⁺ adduct and 339.80 for the [M+Na]⁺ adduct [10] [11]. The fragmentation pattern typically involves sequential loss of halogen atoms, with iodine being the most readily eliminated due to the weaker carbon-iodine bond. The exact mass is determined as 316.810364 Da [2] [11], providing precise molecular weight confirmation.
While specific ultraviolet-visible spectral data for 6-Bromo-2-chloro-3-iodopyridine are not available, related halogenated pyridine compounds typically exhibit absorption maxima around 270 nm . This absorption corresponds to π→π* transitions in the aromatic system, with the wavelength influenced by the electron-withdrawing halogen substituents. The heavy atom effect of iodine may also contribute to enhanced spin-orbit coupling and modified electronic transitions .
6-Bromo-2-chloro-3-iodopyridine demonstrates light sensitivity, requiring protection from light during storage and handling [1] [13] [14]. The compound is generally stable under normal laboratory conditions but may undergo photochemical degradation when exposed to ultraviolet radiation, potentially resulting in halogen elimination reactions [14] [15].
Temperature stability is maintained under normal conditions, with thermal decomposition occurring only at elevated temperatures well above the boiling point [13]. The compound requires dry storage conditions to prevent potential hydrolysis reactions, particularly under acidic or basic conditions [13]. Chemical stability is maintained under inert atmosphere, but the compound may react with strong oxidizing or reducing agents [13].
| Stability Factor | Assessment | Storage Requirement |
|---|---|---|
| Light Sensitivity | Light sensitive | Protect from light |
| Temperature Stability | Stable under normal conditions | Store at 2-8°C |
| Moisture Sensitivity | Requires dry storage | Sealed containers |
| Chemical Stability | Stable under inert atmosphere | Inert atmosphere recommended |
6-Bromo-2-chloro-3-iodopyridine exhibits low solubility in water, consistent with its high LogP value of 3.41 [2] [4]. This lipophilic character is attributed to the hydrophobic nature of the halogen substituents and the aromatic pyridine core. The compound demonstrates good solubility in common organic solvents including dichloromethane, chloroform, and ethyl acetate [4] [16].
The solubility profile indicates compatibility with polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile, making it suitable for various synthetic applications [17] [18]. Conversely, the compound shows poor solubility in non-polar solvents like hexane due to the polar pyridine nitrogen and the overall molecular polarity [19].
| Solvent System | Solubility | LogP Consideration |
|---|---|---|
| Water | Low | High LogP (3.41) indicates hydrophobic character |
| Dichloromethane | Soluble | Compatible with moderate polarity |
| Chloroform | Soluble | Compatible with moderate polarity |
| Ethyl Acetate | Soluble | Compatible with moderate polarity |
| Tetrahydrofuran | Predicted soluble | Polar aprotic solvent compatibility |
| Dimethylformamide | Predicted soluble | Polar aprotic solvent compatibility |
Collision Cross Section values calculated using computational methods provide insights into the three-dimensional structure and gas-phase behavior of 6-Bromo-2-chloro-3-iodopyridine [10]. The predicted values vary depending on the ionization adduct formed during analysis.
The [M+H]⁺ adduct exhibits a Collision Cross Section of 132.2 Ų, while the [M+Na]⁺ adduct shows a larger value of 140.0 Ų [10]. The [M+NH₄]⁺ adduct displays the largest Collision Cross Section at 150.0 Ų, reflecting the additional bulk of the ammonium group [10]. These values are consistent with the molecular dimensions expected for a trihalogenated pyridine derivative and provide useful data for ion mobility spectrometry applications.
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 317.82 | 132.2 |
| [M+Na]⁺ | 339.80 | 140.0 |
| [M-H]⁻ | 315.80 | 131.2 |
| [M+NH₄]⁺ | 334.84 | 150.0 |
| [M+K]⁺ | 355.77 | 133.8 |